

4-benzylmorpholine-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	4-benzylmorpholine-3-carboxylic Acid
Cat. No.:	B089960

[Get Quote](#)

An In-Depth Technical Guide to **4-Benzylmorpholine-3-carboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of **4-benzylmorpholine-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The morpholine scaffold is a privileged structure in drug discovery, and this particular derivative, featuring a carboxylic acid handle and an N-benzyl group, serves as a versatile building block for the synthesis of complex molecular architectures and compound libraries. This document details the compound's identification, physicochemical properties, a validated synthetic approach, analytical characterization methods, key applications in drug development, and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Compound Identification and Physicochemical Properties

4-Benzylmorpholine-3-carboxylic acid is a substituted morpholine, an N-heterocyclic compound. The core structure consists of a six-membered morpholine ring with a carboxylic acid group at the 3-position and a benzyl group attached to the nitrogen atom at the 4-position. While the free acid is the primary subject, it is often supplied and handled as a more stable hydrochloride salt.

The definitive Chemical Abstracts Service (CAS) number identified is for its hydrochloride salt form: 1263377-92-9[1].

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	4-benzylmorpholine-3-carboxylic acid	[2]
Molecular Formula	C ₁₂ H ₁₅ NO ₃ (Free Acid)	[3]
Molecular Weight	221.25 g/mol (Free Acid)	[3]
Monoisotopic Mass	221.1052 Da (Free Acid)	[3]
CAS Number	1263377-92-9 (Hydrochloride Salt)	[1]
Appearance	White to light yellow solid (typical)	[4]
Predicted XlogP	-1.3	[3]

Synthesis and Mechanistic Rationale

The synthesis of **4-benzylmorpholine-3-carboxylic acid** can be achieved through several routes common in heterocyclic chemistry[5]. A robust and scalable method involves the N-alkylation of a morpholine-3-carboxylic acid precursor. This strategy is advantageous as it builds the final molecule from a readily available or easily synthesized core, offering good control over the introduction of the benzyl group.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis via reductive amination of morpholine-3-carboxylic acid with benzaldehyde. This method is chosen for its high efficiency, mild reaction conditions, and avoidance of harsh alkylating agents like benzyl halides.

Step 1: Formation of the Iminium Intermediate

- Reactants: Morpholine-3-carboxylic acid (1.0 eq), Benzaldehyde (1.1 eq).
- Solvent: Methanol (MeOH) or a similar protic solvent.
- Procedure: Dissolve morpholine-3-carboxylic acid in methanol. Add benzaldehyde and stir at room temperature for 1-2 hours.
- Causality: The secondary amine of the morpholine ring nucleophilically attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration under mildly acidic conditions (the carboxylic acid itself can catalyze this) forms a transient iminium ion, which is highly susceptible to reduction.

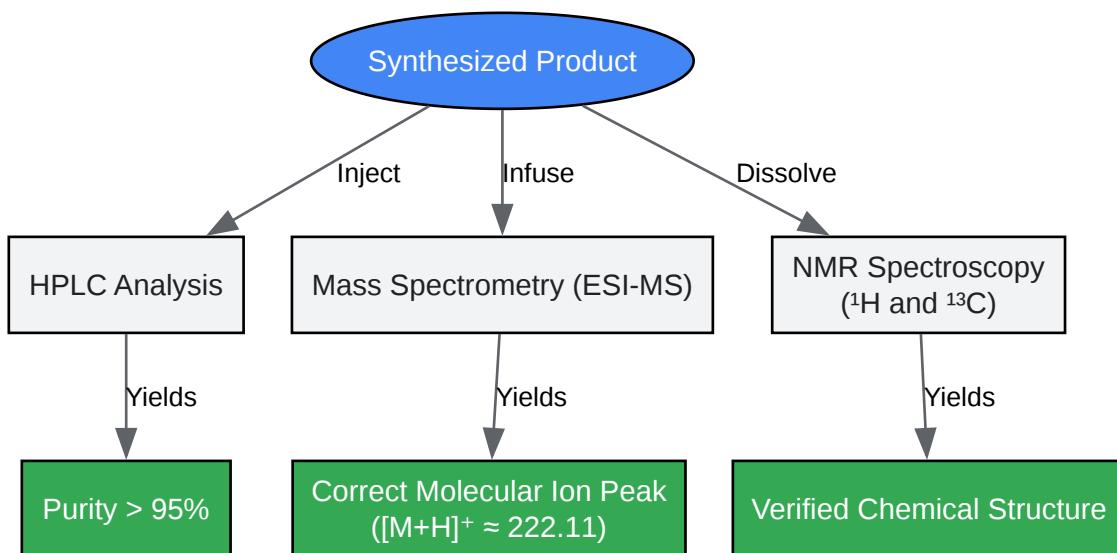
Step 2: Reduction of the Iminium Intermediate

- Reducing Agent: Sodium cyanoborohydride (NaBH_3CN) (1.5 eq) or Sodium triacetoxyborohydride (STAB) (1.5 eq).
- Procedure: Cool the reaction mixture from Step 1 to 0°C. Add the reducing agent portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir overnight.
- Causality: NaBH_3CN and STAB are mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde, minimizing the unwanted reduction of benzaldehyde to benzyl alcohol. This selectivity is crucial for achieving a high yield of the desired N-benzylated product.

Step 3: Work-up and Purification

- Procedure: Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl to pH ~2 to decompose any remaining reducing agent. Concentrate the solvent under reduced pressure. The product may precipitate as the hydrochloride salt. Alternatively, neutralize the solution and extract with an appropriate organic solvent (e.g., ethyl acetate) after esterification of the carboxylic acid, if necessary for solubility. The crude product can be purified by recrystallization or column chromatography.
- Causality: The acidic work-up ensures the reaction is stopped and all reactive species are neutralized. Purification by recrystallization is effective for obtaining a high-purity crystalline

solid, leveraging differences in solubility between the product and any impurities.

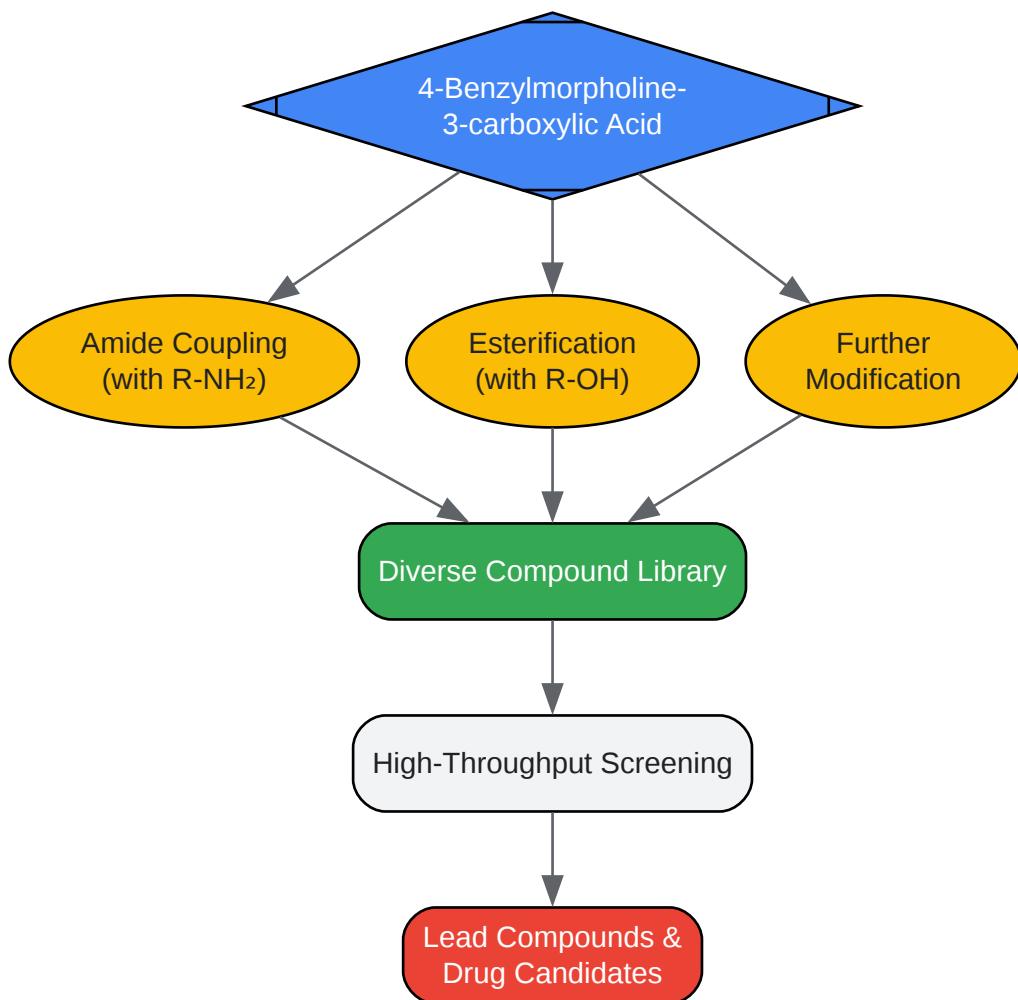

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4-benzylmorpholine-3-carboxylic acid**.

Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of synthesized **4-benzylmorpholine-3-carboxylic acid**, a combination of standard analytical techniques must be employed. This multi-faceted approach forms a self-validating system for quality control.

- High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is typically used. Purity is determined by the area percentage of the main product peak.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. For the free acid ($C_{12}H_{15}NO_3$), the expected mass for the protonated molecule $[M+H]^+$ would be approximately 222.11 m/z[3].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are indispensable for structural elucidation.
 - 1H NMR: The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet or AB quartet for the benzylic CH_2 protons, and complex multiplets for the protons on the morpholine ring and the acidic proton of the carboxylic acid[6].
 - ^{13}C NMR: The spectrum will confirm the number of unique carbon atoms, with characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and the carbonyl carbon of the carboxylic acid.


[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

The morpholine ring is a common scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility^{[4][5]}. **4-Benzylmorpholine-3-carboxylic acid** is a valuable intermediate due to the strategic placement of its functional groups.

- **Scaffold for Library Synthesis:** The carboxylic acid group serves as a critical chemical handle. It can be readily converted into a wide array of functional groups, most commonly amides, via coupling reactions with a diverse set of amines. This allows for the rapid generation of large compound libraries for high-throughput screening^[7]. The N-benzyl group provides a lipophilic domain that can be critical for binding to protein targets.
- **Intermediate for Targeted Therapeutics:** Morpholine derivatives have been successfully developed as inhibitors for various enzymes and receptors. For instance, benzomorpholine derivatives have been synthesized and evaluated as potent EZH2 (Enhancer of Zeste Homolog 2) inhibitors for anti-cancer activity^[8]. The core structure of **4-benzylmorpholine-3-carboxylic acid** provides a foundational template that can be elaborated to target specific enzyme active sites.
- **Bioisostere Replacement:** The carboxylic acid group itself is a key pharmacophoric feature in many drugs but can suffer from poor cell permeability or rapid metabolism. This molecule allows researchers to systematically explore bioisosteric replacements (e.g., tetrazoles, hydroxamic acids) to optimize pharmacokinetic properties while maintaining biological activity^[9].

[Click to download full resolution via product page](#)

Caption: Role as a scaffold in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, **4-benzylmorpholine-3-carboxylic acid** and its salts must be handled with appropriate care. The information below is synthesized from safety data sheets for the hydrochloride salt[2][10].

- Hazard Identification (GHS Classification):
 - Skin Irritation (Category 2): Causes skin irritation[2].
 - Serious Eye Irritation (Category 2A): Causes serious eye irritation[2].

- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[\[2\]](#).
- Precautionary Measures & Personal Protective Equipment (PPE):
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[\[2\]](#).
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection[\[2\]](#) [\[10\]](#).
 - Engineering Controls: Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station and safety shower[\[2\]](#).
- First Aid:
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[\[2\]](#)[\[11\]](#).
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[\[2\]](#)[\[10\]](#).
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[\[2\]](#)[\[10\]](#).
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Obtain medical aid immediately[\[2\]](#) [\[11\]](#).
- Storage:
 - Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place[\[11\]](#).

Conclusion

4-Benzylmorpholine-3-carboxylic acid is a high-value chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its defined structure, featuring both a privileged morpholine scaffold and a reactive carboxylic acid handle, makes it an ideal starting point for the creation of novel molecules with therapeutic potential. Understanding its

synthesis, analytical profile, and proper handling is paramount for researchers aiming to exploit its utility. This guide provides the foundational technical knowledge required to confidently incorporate this compound into advanced research and development programs.

References

- Chemsoc. (2025). CAS#:53757-51-0 | (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID.
- PubChem. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate. National Center for Biotechnology Information.
- PubChemLite. (n.d.). **4-benzylmorpholine-3-carboxylic acid** hydrochloride (C12H15NO3).
- PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information.
- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
- PubChemLite. (n.d.). 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid.
- Kartsev, V. G., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Frontiers. (2022). Discovery of 2-(4-Acylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1263377-92-9|4-Benzyl-morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]

- 3. PubChemLite - 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-benzylmorpholine-3-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089960#4-benzylmorpholine-3-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com